Cyclohexylmethanamine;hydrobromide
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Overview
Description
Cyclohexylmethanamine;hydrobromide is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexylmethanamine, combined with hydrobromic acid to form the hydrobromide salt. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanamine;hydrobromide can be synthesized through the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylmethanamine, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: In industrial settings, cyclohexylmethanamine is often produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia under high pressure and temperature, followed by treatment with hydrobromic acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylmethanamine.
Substitution: It can participate in nucleophilic substitution reactions, forming different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylmethanamine.
Substitution: Various N-alkylated and N-acylated amine derivatives.
Scientific Research Applications
Cyclohexylmethanamine;hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexylmethanamine;hydrobromide involves its interaction with biological targets, primarily through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclohexylmethanamine;hydrobromide can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with similar chemical properties but without the hydrobromide component.
N-Methylcyclohexylamine: An N-methylated derivative with different reactivity and applications.
Hexamethylenetetramine: A heterocyclic amine with distinct structural and functional properties.
This compound is unique due to its combination of cyclohexylmethanamine with hydrobromic acid, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
cyclohexylmethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEXWMLYXHXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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